

Halide Composition: A Critical Knob for Tuning Formamidinium Perovskite Performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formamidinium bromide*

Cat. No.: *B8033826*

[Get Quote](#)

The composition of the halide anion in formamidinium (FA)-based perovskite solar cells is a critical determinant of their optoelectronic properties and overall performance. The strategic incorporation of iodide (I), bromide (Br), and chloride (Cl) ions allows for precise tuning of the perovskite's bandgap, crystal structure, and stability, directly impacting the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of the resulting devices. This guide provides a comparative analysis of the impact of different halide compositions on the performance of formamidinium perovskites, supported by experimental data and detailed fabrication protocols.

Performance Comparison of Formamidinium Perovskites with Varying Halide Compositions

The following table summarizes the key performance parameters of formamidinium-based perovskite solar cells with different halide compositions, showcasing the trade-offs and benefits of each approach.

Perovskite Composition	Power Conversion Efficiency (PCE) (%)	Open- Circuit Voltage (Voc) (V)	Short- Circuit Current Density (Jsc) (mA/cm ²)	Fill Factor (FF) (%)	Bandgap (eV)	Key Remarks
FAPbI ₃	~14-26% [1][2]	~0.99- 1.25[1][3]	~23.2- 24.9[3][4]	~74.4- 89.5[1][3]	~1.45- 1.51[5]	Pure FAPbI ₃ offers a near-optimal bandgap for single-junction solar cells but can suffer from phase instability at room temperature.[5]
(FAPbI ₃) _{1-x} (MAPbBr ₃) _x (x=0.2)	12.0%[6]	0.88 V[6]	20.6 mA/cm ² [6]	65.9%[6]	>1.51	The addition of MAPbBr ₃ can stabilize the perovskite phase and lead to a uniform and dense morphology.[6]

FAPbI ₃ with MACI additive	16.301% (with 0.07 MAPbBr ₃) [5]	1.016 V (with 0.01 FAPbBr ₃) [5]	23.413 mA/cm ² (with 0.01 FAPbBr ₃) [5]	69.622% (with 0.01 FAPbBr ₃) [5]	~1.51	MACI additives can improve the crystallization of the perovskite film and suppress the formation of defects. [7]
FAPbBr ₃	up to 7%[8]	1.35 V[8]	~9.0 mA/cm ⁻² [8]	-	~2.26 eV[8]	Pure FAPbBr ₃ exhibits a wider bandgap, leading to higher Voc but lower J _{sc} . It is a promising candidate for top cells in tandem solar cells. [8]
FAPb(Br _{1-x} Cl _x) ₃	8.75% (interlayer) [9]	-	-	-	2.17-2.91 eV[9]	The bandgap can be tuned by varying the Br/Cl ratio, progressively.

ely
increasing
with higher
Cl
concentrati
on.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the fabrication and characterization of high-performance perovskite solar cells. Below are representative protocols for the synthesis of the perovskite precursors and the fabrication and characterization of the solar cell devices.

Synthesis of Formamidinium Halide Precursors

Formamidinium Iodide (FAI) Synthesis:

A common method for synthesizing FAI involves the reaction of formamidinium acetate with hydroiodic acid.[10]

- Dissolve formamidinium acetate powder in a 1.5 molar excess of hydroiodic acid (57 wt% in H₂O).
- Stir the solution for 10 minutes at 50°C.
- Dry the solution at 100°C for approximately 2 hours to form a yellow-white powder.
- Wash the powder three times with diethyl ether to remove excess I₂.
- Dissolve the powder in ethanol heated at 80°C to obtain a supersaturated solution.
- Place the solution in a refrigerator for overnight recrystallization to form white, flake-like crystals.
- Wash the FAI flakes with diethyl ether three times.
- Finally, dry the FAI flakes overnight in a vacuum oven at 50°C.

Formamidinium Bromide (FABr) Synthesis:

The synthesis of FABr follows a similar procedure to FAI, substituting hydroiodic acid with hydrobromic acid.

- Dissolve formamidinium acetate powder in a 2x molar excess of 48% w/w hydrobromic acid.
- Stir the solution for 10 minutes at 50°C.
- Dry the solution at 100°C to form a yellow-white powder.
- Wash the powder with diethyl ether.
- Recrystallize the powder twice with ethanol to form white, needle-like crystals.
- Dry the crystals overnight in a vacuum oven before use.

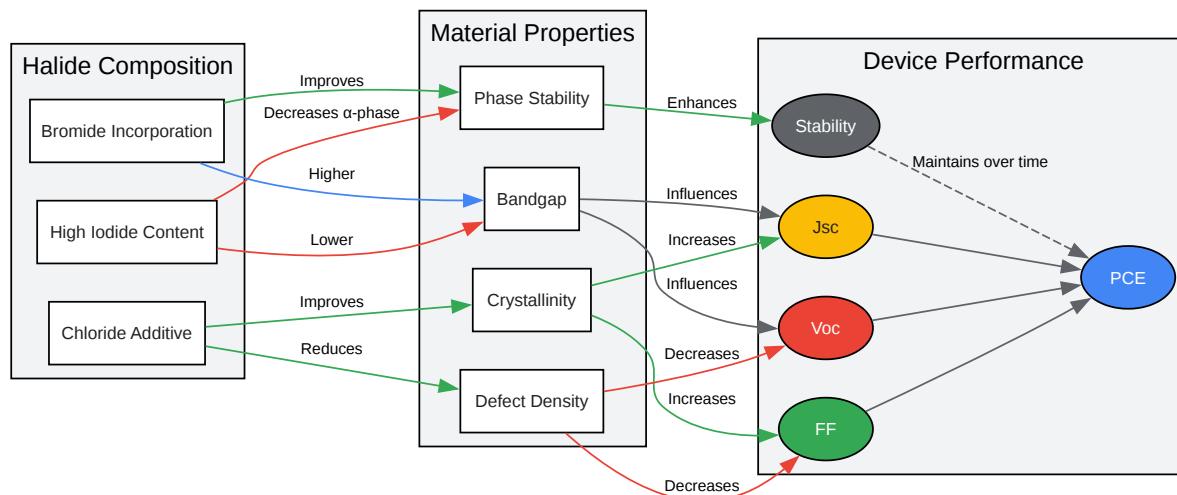
Perovskite Solar Cell Fabrication (One-Step Method with Additive)

This protocol describes the fabrication of a formamidinium-based perovskite solar cell using a one-step spin-coating method with a methylammonium chloride (MACl) additive.[7]

- Substrate Preparation: Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
- Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer by spin-coating a precursor solution onto the FTO substrate, followed by annealing.
- Perovskite Precursor Solution Preparation:
 - Prepare the control perovskite precursor solution by dissolving PbBr₂, MABr, FAI, CsI, and PbI₂ in a mixed solvent of DMF and DMSO.[7]
 - For the additive-containing solution, add the desired percentage of MACl to the control precursor solution.

- Perovskite Film Deposition:
 - Deposit a hole-transporting self-assembled monolayer (e.g., MeO-2PACz) on the substrate.[\[7\]](#)
 - Spin-coat the perovskite precursor solution onto the prepared substrate in a nitrogen-filled glovebox.
 - During the spin-coating process, drop an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
 - Anneal the film on a hotplate to remove residual solvent and complete the perovskite crystallization.
- Hole Transport Layer (HTL) Deposition: Spin-coat a solution of Spiro-OMeTAD, typically doped with Li-TFSI and t-BP, onto the perovskite layer.
- Electrode Deposition: Thermally evaporate a gold (Au) or silver (Ag) back contact onto the HTL.

Characterization of Perovskite Solar Cells


The performance of the fabricated solar cells is evaluated under standard test conditions (STC: AM1.5G illumination, 100 mW/cm², 25°C). Key characterization techniques include:

- Current Density-Voltage (J-V) Measurement: To determine the PCE, Voc, J_{sc}, and FF. It is crucial to perform both forward and reverse scans to assess any hysteresis.
- External Quantum Efficiency (EQE): To measure the ratio of collected charge carriers to incident photons at each wavelength.
- X-ray Diffraction (XRD): To analyze the crystal structure and phase purity of the perovskite film.
- Scanning Electron Microscopy (SEM): To investigate the morphology, grain size, and uniformity of the perovskite film.

- UV-Vis Spectroscopy: To determine the absorption spectrum and estimate the bandgap of the perovskite material.
- Photoluminescence (PL) Spectroscopy: To study the charge carrier recombination dynamics within the perovskite film.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationships between halide composition, key material properties, and the final performance of formamidinium perovskite solar cells.

[Click to download full resolution via product page](#)

Caption: Impact of halide composition on perovskite properties and performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 26.48% efficient and stable FAPbI₃ perovskite solar cells employing SrCu₂O₂ as hole transport layer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. Compositional Engineering of FAPbI₃ Perovskite Added MACl with MAPbBr₃ or FAPbBr₃ [mdpi.com]
- 6. A Study of Inverted-Type Perovskite Solar Cells with Various Composition Ratios of (FAPbI₃)_{1-x}(MAPbBr₃)_x | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal growth, structural phase transitions and optical gap evolution of FAPb(Br_{1-x}Cl_x)₃ hybrid perovskites (FA: formamidinium ion, CH(NH₂)₂⁺) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Halide Composition: A Critical Knob for Tuning Formamidinium Perovskite Performance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8033826#impact-of-halide-composition-on-the-performance-of-formamidinium-perovskites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com